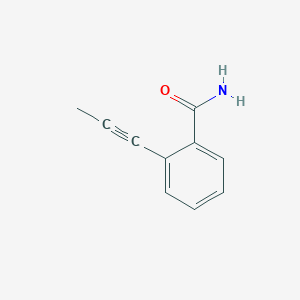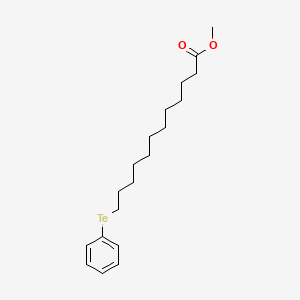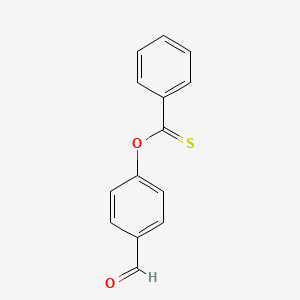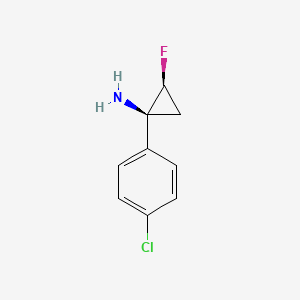
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a 4-chlorophenyl group and a fluorine atom. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of trans-1-nitro-2-(4-chlorophenyl)-cyclopropane.
Reduction: The nitro group is reduced to an amine using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C). This step is crucial for maintaining the stereochemistry of the product.
Purification: The resulting amine is purified through filtration and washing with methanol, followed by drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2R)-: This is the enantiomer of the compound , differing only in its stereochemistry.
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2R)-: Another stereoisomer with different spatial arrangement.
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2S)-: Yet another stereoisomer with unique properties.
Uniqueness
The (1S,2S) configuration of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro- imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its other stereoisomers and valuable for certain applications .
Eigenschaften
CAS-Nummer |
834155-42-9 |
|---|---|
Molekularformel |
C9H9ClFN |
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
(1S,2S)-1-(4-chlorophenyl)-2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-1-6(2-4-7)9(12)5-8(9)11/h1-4,8H,5,12H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
FMIKTPSSIXOIPU-IUCAKERBSA-N |
Isomerische SMILES |
C1[C@@H]([C@]1(C2=CC=C(C=C2)Cl)N)F |
Kanonische SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


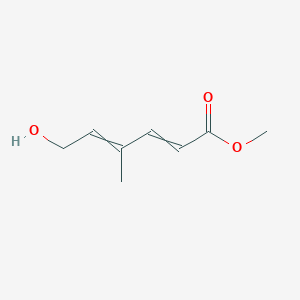
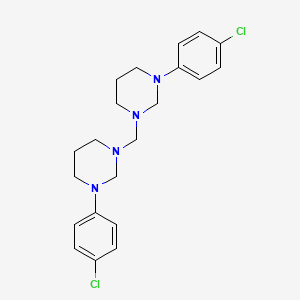
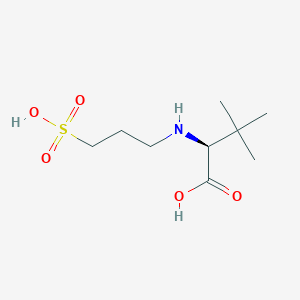
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
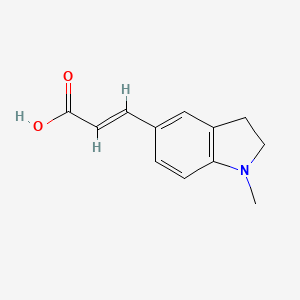
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
